PROTAC SOS1 degrader-1 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC SOS1 degrader-1 (TFA) is a potent and selective degrader of the Son of Sevenless homolog 1 (SOS1) protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class of molecules, which are designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system. PROTAC SOS1 degrader-1 (TFA) has shown significant antiproliferative activity in cancer cells with various KRAS mutations and exhibits antitumor effects with low toxicity .
Preparation Methods
The synthesis of PROTAC SOS1 degrader-1 (TFA) involves multiple steps, including the formation of a linker that connects the ligand for the target protein (SOS1) and the ligand for the E3 ubiquitin ligase. The synthetic route typically includes:
Formation of the target ligand: This involves synthesizing the ligand that specifically binds to SOS1.
Formation of the E3 ligase ligand: This involves synthesizing the ligand that binds to the E3 ubiquitin ligase.
Linker formation: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain or other suitable linker.
Final assembly: The final PROTAC molecule is assembled by connecting the target ligand, linker, and E3 ligase ligand under specific reaction conditions
Chemical Reactions Analysis
PROTAC SOS1 degrader-1 (TFA) undergoes several types of chemical reactions, including:
Degradation reaction: The primary reaction is the degradation of the SOS1 protein via the ubiquitin-proteasome pathway.
Binding reactions: The compound binds to both SOS1 and the E3 ubiquitin ligase, forming a stable complex that facilitates the degradation process.
Scientific Research Applications
PROTAC SOS1 degrader-1 (TFA) has several scientific research applications, including:
Cancer research: It is used to study the role of SOS1 in cancer cell proliferation and survival, particularly in cancers driven by KRAS mutations
Drug development: The compound serves as a lead molecule for developing new anticancer therapies targeting SOS1.
Biological studies: It is used to investigate the molecular mechanisms of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
The mechanism of action of PROTAC SOS1 degrader-1 (TFA) involves the formation of a ternary complex between the PROTAC molecule, SOS1, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the SOS1-KRAS signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
PROTAC SOS1 degrader-1 (TFA) is unique compared to other similar compounds due to its high selectivity and potency in degrading SOS1. Similar compounds include:
PROTAC SOS1 degrader-1 (TFA) stands out due to its ability to induce targeted protein degradation, offering a novel therapeutic strategy for overcoming KRAS-driven cancers .
Properties
Molecular Formula |
C59H77ClF4N10O6S |
---|---|
Molecular Weight |
1165.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1 |
InChI Key |
JNOOFFJZFLFLJN-CTTXDXGYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.